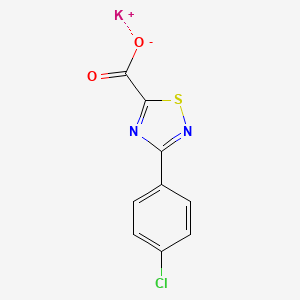

Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate

Description

Potassium 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate is a heterocyclic organic compound featuring a 1,2,4-thiadiazole core substituted with a 4-chlorophenyl group at position 3 and a carboxylate group at position 5, complexed with a potassium ion. This compound is of interest in pharmaceutical and agrochemical research due to its structural similarity to bioactive thiadiazole derivatives, such as enzyme inhibitors or antimicrobial agents .

Properties

IUPAC Name |

potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2S.K/c10-6-3-1-5(2-4-6)7-11-8(9(13)14)15-12-7;/h1-4H,(H,13,14);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZRJOQTURCEEII-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NSC(=N2)C(=O)[O-])Cl.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClKN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 4-chlorobenzoic acid with thiosemicarbazide under acidic conditions to form the intermediate 4-chlorophenylthiosemicarbazide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the thiadiazole ring. The final step involves the neutralization of the carboxylic acid group with potassium hydroxide (KOH) to form the potassium salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated synthesis systems can be employed to enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Acid-Base Reactions and Salt Formation

The potassium carboxylate group readily undergoes protonation to form the free carboxylic acid (3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylic acid, CID 22229312) under acidic conditions . This reaction is reversible, enabling the compound to act as a buffer in specific synthetic environments.

Example Reaction:

Nucleophilic Substitution at the Carboxylate Group

The carboxylate can react with electrophiles to form esters, amides, or acyl chlorides. For instance:

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes directed electrophilic substitution, primarily at the meta position due to the electron-withdrawing effects of the chlorine atom and thiadiazole ring.

Key Reactions:

-

Nitration :

\textit{Conditions}: HNO₃/H₂SO₄, 0–5°C

\textit{Product}: 3-(4-Chloro-3-nitrophenyl)-1,2,4-thiadiazole-5-carboxylate . -

Sulfonation :

\textit{Conditions}: Fuming H₂SO₄, 50°C

\textit{Product}: Sulfonated derivatives used in agrochemical intermediates .

Oxidation and Reduction of the Thiadiazole Ring

The thiadiazole ring exhibits redox activity:

| Reaction Type | Reagent | Product | Application | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂/AcOH | Sulfoxide or sulfone derivatives | Bioactive intermediates | |

| Reduction | NaBH₄/LiAlH₄ | Ring-opened thiadiazoline derivatives | Antimicrobial agents |

Coordination Chemistry

The carboxylate and nitrogen atoms act as ligands for metal ions, forming complexes with catalytic or therapeutic potential:

Example Complexation:

Applications: Copper complexes show enhanced antimicrobial activity compared to the parent compound .

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like acetylenes, yielding fused heterocycles .

Example:

Conditions: Microwave irradiation, 120°C, 30 min .

Biological Derivatization

The compound serves as a precursor for bioactive molecules:

Comparative Reactivity with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| 3-(4-Fluorophenyl) analogue | Faster electrophilic substitution due to higher ring activation |

| 3-(4-Methylphenyl) analogue | Enhanced reduction susceptibility of the thiadiazole ring |

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing thiadiazole structures exhibit notable antimicrobial activities. For instance, derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their efficacy against various bacterial strains. In one study, compounds derived from thiadiazoles demonstrated significant antibacterial effects against pathogens such as Xanthomonas oryzae and Fusarium graminearum, suggesting that potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate could be effective in agricultural applications as a plant protectant .

Anticancer Activity

Thiadiazole derivatives have been explored for their anticancer properties. A series of compounds with thiadiazole moieties showed promising results in inhibiting cancer cell proliferation in vitro. For example, certain derivatives exhibited cytotoxic effects against breast cancer cell lines (MCF-7), indicating their potential use in cancer therapy . The structure-activity relationship studies revealed that modifications at specific positions on the thiadiazole ring enhanced their anticancer activity.

Drug Development

This compound has been investigated as a lead compound for developing new pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively. Notably, the compound has been associated with anti-inflammatory and analgesic activities, which are crucial for developing pain management therapies .

Pesticidal Activity

The compound's efficacy against plant pathogens positions it as a candidate for developing new pesticides. Its ability to inhibit microbial growth makes it a valuable asset in crop protection strategies. The synthesis of derivatives that enhance its fungicidal properties is an ongoing area of research .

Case Studies

Mechanism of Action

The mechanism of action of Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the 4-chlorophenyl group enhances its binding affinity to target proteins, while the thiadiazole ring contributes to its overall stability and reactivity.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The compound is compared to structurally related thiadiazole and oxadiazole derivatives (Table 1). Key differences include substituent groups, heteroatom composition, and counterion effects.

Table 1: Structural and Physicochemical Comparison

Key Findings from Comparative Studies

Bioactivity: The 4-chlorophenyl group in the target compound enhances binding to hydrophobic enzyme pockets compared to non-halogenated analogues (e.g., potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate) . Substitution of sulfur in thiadiazole with oxygen (oxadiazole, as in the trifluoromethyl derivative) reduces ring strain but may decrease metabolic stability .

Solubility and Formulation :

- The potassium salt form (target compound) exhibits higher aqueous solubility than its ethyl ester counterpart (C₁₁H₉ClN₂O₂S), making it preferable for injectable formulations .

- The ethyl ester derivative, while less soluble, serves as a lipophilic prodrug for improved cellular uptake .

Synthetic Accessibility: The target compound can be synthesized via cyclization of thiosemicarbazides, similar to methods used for sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate . In contrast, oxadiazole derivatives require nitrile oxide intermediates, adding synthetic complexity .

Computational Predictions :

- Molecular docking studies suggest that the 4-chlorophenyl group in the target compound increases van der Waals interactions with target proteins (e.g., cyclooxygenase-2) compared to methyl or trifluoromethyl substituents .

Biological Activity

Potassium;3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate is a compound belonging to the class of thiadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological properties.

The synthesis of this compound typically involves the reaction of 4-chlorobenzoic acid derivatives with thiadiazole intermediates. The process often yields high purity products suitable for biological testing. The compound's structure features a thiadiazole ring, which is critical for its biological activity.

Table 1: Synthesis Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | 4-Chlorobenzoic acid + Thiosemicarbazide | Intermediate A |

| 2 | Intermediate A + Acid Chloride | This compound |

Antitumor Activity

Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antitumor activity. For instance, compounds containing a 4-chlorophenyl group have shown promising results against various cancer cell lines.

- IC50 Values :

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. The presence of the 4-chlorophenyl moiety has been linked to enhanced activity against various pathogens.

- Activity Spectrum :

Antiviral and Antifungal Properties

Some studies suggest potential antiviral activities for thiadiazole derivatives. This includes inhibition of viral replication in vitro.

- Case Study :

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiadiazole ring significantly affect biological activity. Key findings include:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Potassium 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate, and how can purity be optimized?

- Methodology : The compound is typically synthesized via cyclization reactions. For example, potassium salts of thiadiazole derivatives are prepared by reacting carboxylate precursors with potassium hydroxide under controlled pH (7–8). Purification involves recrystallization from ethanol/water mixtures, monitored by HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

- Key Considerations : Optimize reaction time (24–48 hours) and temperature (60–80°C) to avoid side products like unreacted thiadiazole intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- FT-IR : Confirm the presence of C=O (1690–1710 cm⁻¹) and S–N (640–680 cm⁻¹) stretches .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.4–7.6 ppm) and absence of acidic protons, confirming salt formation .

Advanced Research Questions

Q. How can computational methods like DFT improve the understanding of electronic properties and reactivity?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-311++G(d,p)) to analyze frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and global reactivity descriptors (e.g., electrophilicity index). Compare computed IR/Raman spectra with experimental data to validate electronic structure .

- Application : Predict sites for electrophilic/nucleophilic attacks, guiding derivatization for enhanced biological activity.

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Example : If anticancer activity varies between assays, conduct dose-response studies (IC₅₀ determination) with standardized cell lines (e.g., MCF-7, HeLa) and control for solvent effects (e.g., DMSO concentration ≤0.1%). Validate via apoptosis assays (Annexin V/PI staining) .

- Statistical Analysis : Use error propagation models (e.g., Monte Carlo simulations) to quantify uncertainty in IC₅₀ values, as outlined in Data Reduction and Error Analysis for the Physical Sciences .

Q. How does the compound’s solid-state polymorphism impact its physicochemical stability?

- Experimental Design : Screen for polymorphs via solvent-mediated crystallization (e.g., ethanol vs. acetonitrile). Characterize forms using PXRD and DSC (melting point differences >5°C indicate distinct polymorphs).

- Stability Testing : Accelerated aging studies (40°C/75% RH, 4 weeks) coupled with HPLC stability-indicating methods assess degradation pathways (e.g., hydrolysis of the carboxylate group) .

Methodological Challenges and Solutions

Q. What advanced techniques elucidate the mechanism of action in antimicrobial assays?

- Approach : Combine molecular docking (AutoDock Vina) with bacterial membrane permeability assays (e.g., SYTOX Green uptake). Target enzymes like dihydrofolate reductase (DHFR) or β-lactamase, using MIC/MBC ratios to differentiate bacteriostatic vs. bactericidal effects .

- Validation : Synergistic studies with known antibiotics (e.g., ampicillin) and resistance gene knockout strains (e.g., E. coli ΔacrB) clarify target specificity.

Q. How can crystallization challenges be mitigated during X-ray structure determination?

- Solutions : Optimize vapor diffusion (sitting-drop method) with PEG 4000 as precipitant. For twinned crystals, apply SHELXD for structure solution and refine using TWIN/BASF commands in SHELXL .

- Troubleshooting : If resolution is poor (<1.0 Å), collect data at synchrotron sources (λ = 0.7–1.0 Å) and apply multi-scan absorption corrections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.